molecular formula C18H16N2O5 B5109681 2-(4-methoxy-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione

2-(4-methoxy-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione

Cat. No.: B5109681
M. Wt: 340.3 g/mol
InChI Key: AGGPMPNSBTYTCT-UHFFFAOYSA-N
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Description

2-(4-methoxy-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione typically involves multi-step organic reactions. The starting materials often include 4-methoxy-2-nitrobenzaldehyde and cyclopropane derivatives. The key steps in the synthesis may involve:

    Condensation Reactions: Formation of intermediate compounds through condensation reactions.

    Cyclization: Intramolecular cyclization to form the spiro structure.

    Reduction and Oxidation: Specific reduction and oxidation steps to introduce or modify functional groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxy-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Conditions may vary depending on the substituent, but common reagents include halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of carboxylic acids or ketones.

Scientific Research Applications

2-(4-methoxy-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 2-(4-methoxy-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-nitrophenyl isothiocyanate: Similar aromatic structure with different functional groups.

    4-Methoxy-2-nitrobenzaldehyde: Precursor in the synthesis of the target compound.

    Cyclopropane derivatives: Structural similarity in the cyclopropane ring.

Uniqueness

The uniqueness of 2-(4-methoxy-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione lies in its spiro structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(4-methoxy-2-nitrophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-25-9-2-5-12(13(8-9)20(23)24)19-16(21)14-10-3-4-11(15(14)17(19)22)18(10)6-7-18/h2-5,8,10-11,14-15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGPMPNSBTYTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C45CC5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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